molecular formula C11H13FINO2 B2665335 tert-Butyl (3-fluoro-2-iodophenyl)carbamate CAS No. 1876444-72-2

tert-Butyl (3-fluoro-2-iodophenyl)carbamate

Cat. No. B2665335
CAS RN: 1876444-72-2
M. Wt: 337.133
InChI Key: RSCIBNJTUQCQBZ-UHFFFAOYSA-N
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Description

“tert-Butyl (3-fluoro-2-iodophenyl)carbamate” is a chemical compound with the molecular formula C11H13FINO2 . It is a type of carbamate, which is a class of organic compounds that are derived from carbamic acid . This compound is used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H12ClFINO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 337.13 . The compound is a solid at room temperature . More specific properties such as boiling point, melting point, and solubility are not available in the searched resources.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-Butyl (3-fluoro-2-iodophenyl)carbamate is a crucial intermediate in synthesizing various biologically active compounds. For instance, it plays a significant role in the synthesis of omisertinib (AZD9291), a notable drug used in targeted cancer therapy. The synthesis process involves multiple steps like acylation, nucleophilic substitution, and reduction, starting from commercially available precursors, as described in research by Zhao, Guo, Lan, and Xu (2017) (Zhao, Guo, Lan, & Xu, 2017).

Development of Fluorescence Materials

The compound is also employed in the development of novel fluorescence materials. Huang et al. (2014) synthesized bipolar materials for thermally activated delayed fluorescence, utilizing derivatives of tert-butyl carbamate. These materials exhibit varied electronic, photophysical, and electrochemical properties, critical for applications in organic electronics and photonics (Huang et al., 2014).

Exploration in Organic Synthesis

In organic synthesis, this compound derivatives are instrumental in creating diverse molecular structures. Crich and Rahaman (2009) highlighted the use of iodoalkyl tert-butyl carbonates and carbamates for free-radical addition, leading to high-yield synthesis of lactones or lactams substituted in the alpha-position (Crich & Rahaman, 2009).

Fluorous Synthesis Applications

Pardo, Cobas, Guitián, and Castedo (2001) investigated fluorous derivatives of tert-butyl alcohol, including this compound, as protective reagents in fluorous synthesis. These reagents are efficient for protecting and immobilizing various functional groups, a vital process in creating complex molecules (Pardo, Cobas, Guitián, & Castedo, 2001).

Atmospheric CO2 Fixation Research

In the context of environmental chemistry, tert-butyl hypoiodite (t-BuOI), derived from tert-butyl carbamates, is used for atmospheric CO2 fixation. Takeda et al. (2012) developed a process involving unsaturated amines to efficiently convert CO2 into cyclic carbamates, contributing to carbon capture and utilization strategies (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Antibacterial and Anthelmintic Activities

Research on this compound derivatives also extends to their potential biological activities. Sanjeevarayappa et al. (2015) synthesized and evaluated such a derivative for in vitro antibacterial and anthelmintic activities, although they found the compound to exhibit moderate efficacy in these applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

properties

IUPAC Name

tert-butyl N-(3-fluoro-2-iodophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCIBNJTUQCQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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